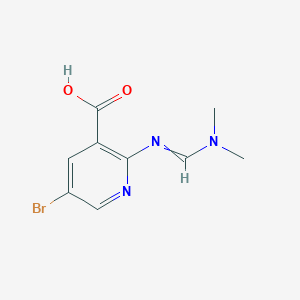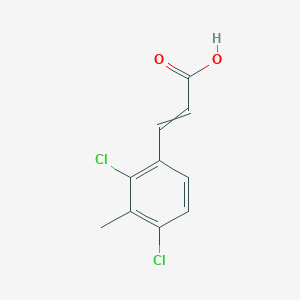![molecular formula C17H20BF3N2O3 B1412889 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethoxybenzyl)-1H-pyrazole CAS No. 1604036-63-6](/img/structure/B1412889.png)
4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethoxybenzyl)-1H-pyrazole
Übersicht
Beschreibung
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities. The compound also contains a trifluoromethoxy group, which can enhance the biological activity of a compound due to its high lipophilicity . The tetramethyl-[1,3,2]dioxaborolan-2-yl group is often used in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a trifluoromethoxy group, and a tetramethyl-[1,3,2]dioxaborolan-2-yl group .Chemical Reactions Analysis
The tetramethyl-[1,3,2]dioxaborolan-2-yl group in the compound can participate in Suzuki-Miyaura cross-coupling reactions . This reaction is used to form carbon-carbon bonds by coupling boronic acids with various types of organic halides .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Techniques : This compound has been synthesized and characterized using techniques such as FT-IR, NMR (1H and 13C), and MS spectroscopies. X-ray diffraction methods have also been employed to determine its crystal structure (Liao et al., 2022).
- DFT Studies : Density Functional Theory (DFT) calculations have been performed to analyze the molecular structure of similar compounds, which were found consistent with X-ray diffraction results, demonstrating the compound's stability and confirming its structural integrity (Yang et al., 2021).
Applications in Organic Chemistry
- Intermediate in Synthesis : This compound acts as an important intermediate in synthesizing biologically active compounds. For instance, it has been used in the synthesis of variants of crizotinib, a therapeutic drug (Kong et al., 2016).
- Boronic Acid Esters : It serves as a key constituent in the formation of boronic acid ester intermediates with benzene rings. These intermediates are crucial in various chemical syntheses and have been studied for their physicochemical properties (Huang et al., 2021).
Potential for Developing Novel Compounds
- Microwave-Assisted Synthesis : The compound has been used in microwave-assisted synthesis to create heteroaryl-substituted benzimidazoles, showcasing its utility in facilitating advanced chemical synthesis techniques (Rheault et al., 2009).
- Suzuki Coupling : It has played a role in the optimized synthesis of various medically significant compounds through Suzuki coupling, a pivotal reaction in modern organic chemistry (Bethel et al., 2012).
Eigenschaften
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[3-(trifluoromethoxy)phenyl]methyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BF3N2O3/c1-15(2)16(3,4)26-18(25-15)13-9-22-23(11-13)10-12-6-5-7-14(8-12)24-17(19,20)21/h5-9,11H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCHNRUZOKAKSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=CC=C3)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethoxybenzyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



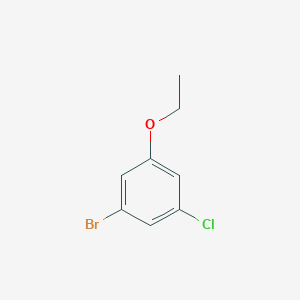
![[2-(3-Bromo-5-fluorophenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1412807.png)
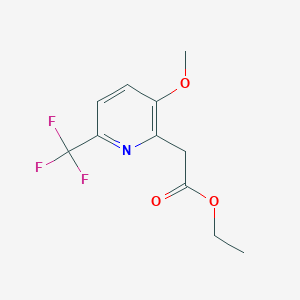
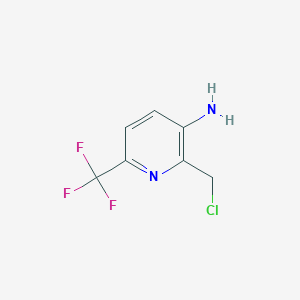
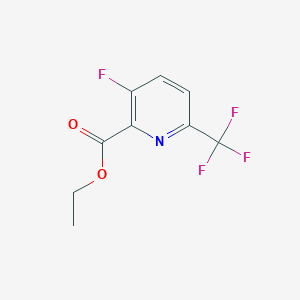
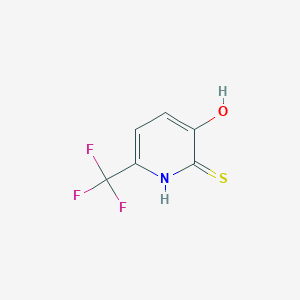
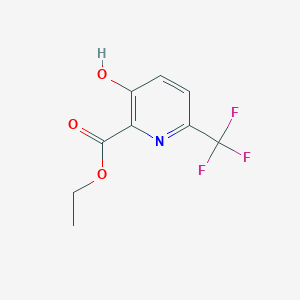
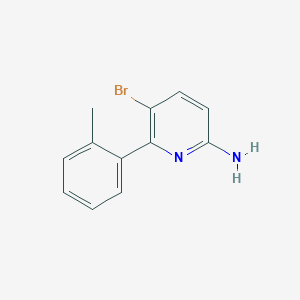
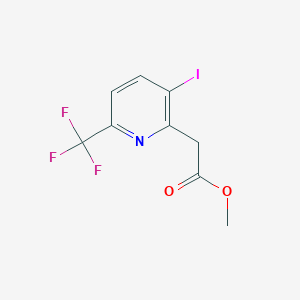
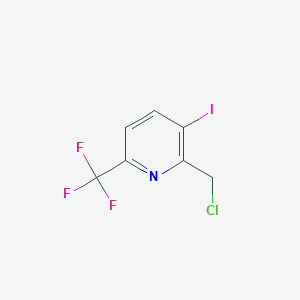
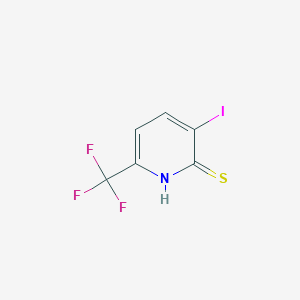
![4'-Ethyl-[1,4']bipiperidinyl](/img/structure/B1412822.png)
